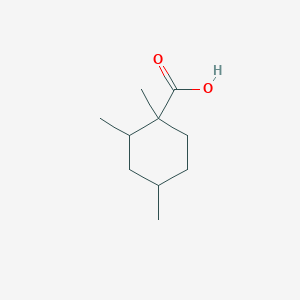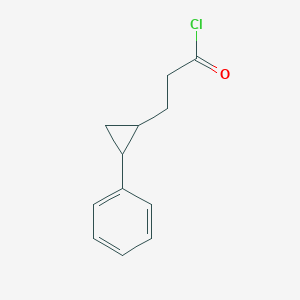
3-(2-Phenylcyclopropyl)propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylcyclopropyl)propanoyl chloride is an organic compound with the molecular formula C12H13ClO. It is a derivative of propanoyl chloride, featuring a phenylcyclopropyl group attached to the propanoyl chloride backbone. This compound is primarily used in organic synthesis and research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylcyclopropyl)propanoyl chloride typically involves the reaction of 2-phenylcyclopropylmethanol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
C6H5CH2CH2CH2OH+SOCl2→C6H5CH2CH2CH2COCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
3-(2-Phenylcyclopropyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 3-(2-Phenylcyclopropyl)propanoic acid and hydrochloric acid.
Reduction: Can be reduced to 3-(2-Phenylcyclopropyl)propanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
3-(2-Phenylcyclopropyl)propanoic acid: Formed by hydrolysis.
3-(2-Phenylcyclopropyl)propanol: Formed by reduction.
科学的研究の応用
3-(2-Phenylcyclopropyl)propanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Employed in the synthesis of novel materials with unique properties.
Biological Studies: Used to study the effects of cyclopropyl-containing compounds on biological systems.
作用機序
The mechanism of action of 3-(2-Phenylcyclopropyl)propanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The phenylcyclopropyl group can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
Propanoyl Chloride: A simpler acyl chloride without the phenylcyclopropyl group.
Benzoyl Chloride: Contains a benzene ring instead of a cyclopropyl group.
Cyclopropanecarbonyl Chloride: Features a cyclopropyl group directly attached to the carbonyl carbon.
Uniqueness
3-(2-Phenylcyclopropyl)propanoyl chloride is unique due to the presence of both a phenyl group and a cyclopropyl group. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and research.
特性
分子式 |
C12H13ClO |
|---|---|
分子量 |
208.68 g/mol |
IUPAC名 |
3-(2-phenylcyclopropyl)propanoyl chloride |
InChI |
InChI=1S/C12H13ClO/c13-12(14)7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChIキー |
ATHCDRKBPNGMQU-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C2=CC=CC=C2)CCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


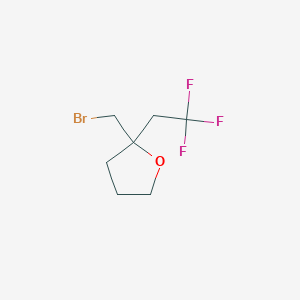


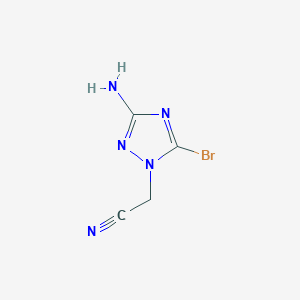
![7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13198383.png)
![N,N-Diethyl-5-[1-(methylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13198386.png)

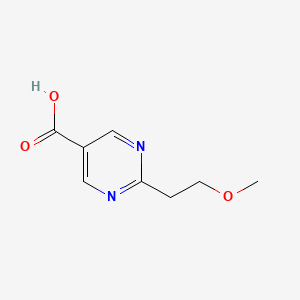
![1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13198414.png)
![2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B13198421.png)
![1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)
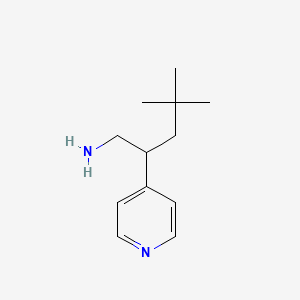
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13198430.png)
